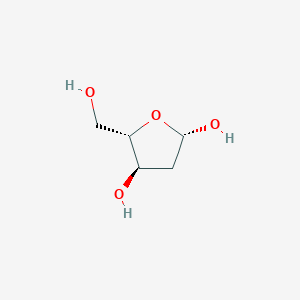

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Descripción general

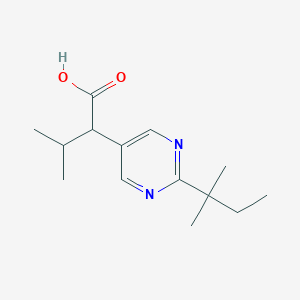

Descripción

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, also known as 5-HMOL, is an important organic compound that has a wide range of applications in organic synthesis, biochemistry, and medicine. It is a versatile compound that can be used to synthesize a variety of compounds and can be used in a variety of biochemical and physiological processes. 5-HMOL is a chiral compound, meaning it can exist in two different forms, (S)-5-HMOL and (R)-5-HMOL, with different effects in different biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Biomarker Identification in Sepsis Research

2-Deoxy-beta-L-erythro-pentofuranose-5-phosphate is one of the four differential metabolites found in sepsis patients compared to those with systemic inflammatory response syndrome (SIRS). This compound, along with terbutaline, allantoic acid, and homovanillic acid (HVA), were enriched in the dopaminergic synapse and tyrosine metabolism pathways . This suggests that 2-Deoxy-beta-L-erythro-pentofuranose could be a potential biomarker for distinguishing between SIRS and sepsis, aiding in the early identification and treatment of sepsis .

Stereoselective β-C- and β-S-Glycosylation

2-Deoxy-beta-L-erythro-pentofuranose is used in the preparation of β-C-2-Deoxyribofuranosides and β-S-2-deoxyribofuranosides. These compounds are prepared stereoselectively from 1-O-acetyl-5-O-benzyl-3-O-[2-(methylsulfinyl)ethyl]-2-deoxy-d-erythro-pentofuranose or the corresponding 3-O-(2-pyridyl-methyl)pentofuranose N-oxide by the reaction with silyl enol ethers or trimethlsilyl sulfides in the presence of a Lewis acid . This process is significant in the field of organic chemistry, particularly in the synthesis of nucleoside antibiotics .

Molecular Structure and NMR Spin-Spin Coupling Constants

2-Deoxy-beta-D-erythro-pentofuranose has been studied for its molecular structure, ring geometry, and NMR spin-spin coupling constants through quantum chemical calculations . This research contributes to the understanding of the compound’s physical and chemical properties, which is crucial in various scientific and industrial applications .

Thermochemical Data Analysis

The compound is also analyzed for its condensed phase thermochemistry data . This information is essential in various fields such as chemical engineering and materials science, where understanding the thermal properties of a compound is crucial .

Propiedades

IUPAC Name |

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347412 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol | |

CAS RN |

113890-38-3, 533-67-5 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2'-Deoxy-D-ribose?

A1: The molecular formula of 2'-Deoxy-D-ribose is C5H10O4, and its molecular weight is 134.13 g/mol.

Q2: How does the structure of 2'-Deoxy-D-ribose differ from D-ribose?

A2: 2'-Deoxy-D-ribose lacks a hydroxyl group (-OH) at the 2' carbon of the ribose ring, distinguishing it from D-ribose. This structural difference significantly impacts its biological role in DNA structure and stability. [, , , , ]

Q3: What spectroscopic techniques have been used to characterize 2'-Deoxy-D-ribose?

A3: Researchers have employed various spectroscopic techniques to elucidate the structure and behavior of 2'-Deoxy-D-ribose. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR relaxation and NOE studies have been crucial in understanding the conformational flexibility of the deoxyribose ring in solution. [, ] These studies showed that the C-2' carbon in 2'-Deoxy-D-ribose exhibits more rapid puckering motion compared to other carbons in the ring. This flexibility plays a role in the overall conformation and dynamics of DNA.

- Fourier-transform microwave spectroscopy: This technique has been instrumental in identifying and characterizing different pyranose forms of free 2-deoxy-D-ribose in the gas phase. []

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study 2-deoxy-D-ribose in inert matrices, providing insights into its conformational preferences and hydrogen-bonding interactions. []

Q4: What is the role of 2'-Deoxy-D-ribose in DNA?

A4: 2'-Deoxy-D-ribose forms the backbone of DNA strands, linking phosphate groups with nucleobases. The absence of the 2'-hydroxyl group contributes to DNA's greater stability compared to RNA, which utilizes D-ribose. [, , ]

Q5: How does 2'-Deoxy-D-ribose interact with thymidine phosphorylase (TP)?

A5: Thymidine Phosphorylase (TP) catalyzes the breakdown of thymidine into thymine and 2-Deoxy-D-ribose-1-phosphate. This enzymatic activity has been linked to angiogenesis and tumor progression. [, , ]

Q6: Can 2'-Deoxy-D-ribose be utilized as a sole carbon source by bacteria?

A6: While Escherichia coli K12 cannot utilize 2'-Deoxy-D-ribose as a sole carbon source, Salmonella enterica can. This difference arises from the presence of a specific operon, deoQKPX, in Salmonella enterica that encodes enzymes essential for 2'-Deoxy-D-ribose catabolism. []

Q7: What is the relationship between 2'-Deoxy-D-ribose and hypoxia-inducible factor-1α (HIF-1α)?

A7: 2'-Deoxy-D-ribose has been shown to inhibit the upregulation of HIF-1α induced by hypoxia. It achieves this by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, leading to increased HIF-1α hydroxylation and subsequent degradation. []

Q8: Can 2'-Deoxy-D-ribose be used as a starting material for the synthesis of other compounds?

A8: Yes, 2'-Deoxy-D-ribose serves as a valuable chiral building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:

- Optically active trisubstituted α, β-Butenolide. []

- Novel pyrrolidine C-nucleosides. []

- 4′-thio-2′-deoxypyrimidine nucleosides. []

- Neuroprotective agents like (+)-Lycibarbarine A and (-)-Lycibarbarine B. []

- 4-hydroxybenzylideneacetone (4-HBA). []

Q9: What are the implications of 2'-Deoxy-D-ribose's interaction with metal ions?

A9: Studies have demonstrated that 2'-Deoxy-D-ribose and its phosphorylated forms can interact with metal ions like dimethyltin(IV). These interactions primarily involve the phosphate groups and the hydroxyl groups of the sugar moiety. [] Such interactions might have implications for the structural integrity of DNA and its susceptibility to metal-induced damage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)